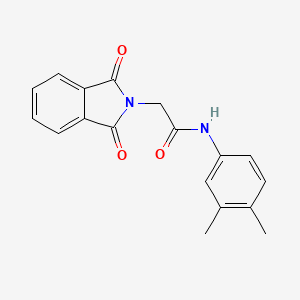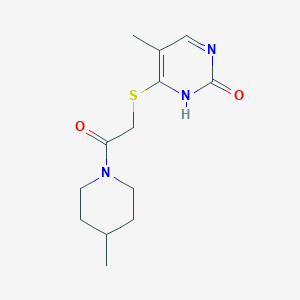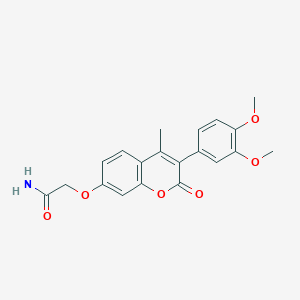
2-((3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetamide, also known as DMOAA, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMOAA is a synthetic derivative of coumarin, a natural compound found in many plants known for its various biological activities.
Applications De Recherche Scientifique
Organic Synthesis and Chemical Characterization
The design and synthesis of coumarin-based compounds have been explored for their potential applications in various domains. For instance, the synthesis of thiazolidin-4-ones based on coumarin structures has been demonstrated, leading to compounds with potential for further biological evaluation (Čačić et al., 2009). Similarly, the synthesis of novel coumarin derivatives has been reported, with some showing promising anticancer activity against different human cancer cell lines (Shi et al., 2020).
Material Science and Polymer Chemistry
The development of new materials also benefits from the study of coumarin-based compounds. For example, thioxanthone attached to polyhedral oligomeric silsesquioxane (POSS) has been synthesized for use as a nano-photoinitiator, demonstrating improved thermal stability and polymer/filler network robustness (Batibay et al., 2020).
Medicinal Chemistry and Pharmacology
In medicinal chemistry, the antiestrogenic activity and potential mode of action of nonsteroidal coumarin-4-acetamides have been explored, providing insights into the development of new therapeutic agents (Almutairi et al., 2020). Additionally, the antioxidant activity of synthesized coumarins has been compared to known antioxidants, suggesting their potential as effective free radical scavengers (Kadhum et al., 2011).
Propriétés
IUPAC Name |
2-[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxochromen-7-yl]oxyacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO6/c1-11-14-6-5-13(26-10-18(21)22)9-16(14)27-20(23)19(11)12-4-7-15(24-2)17(8-12)25-3/h4-9H,10H2,1-3H3,(H2,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJOLNMWATQIKHL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)N)C3=CC(=C(C=C3)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

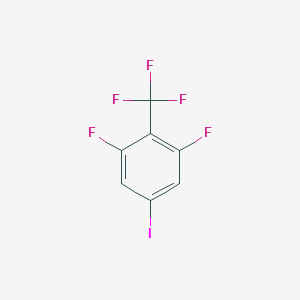
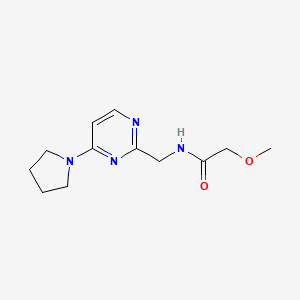
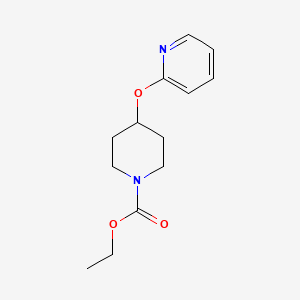
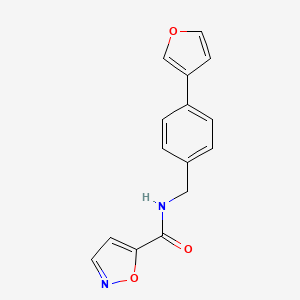
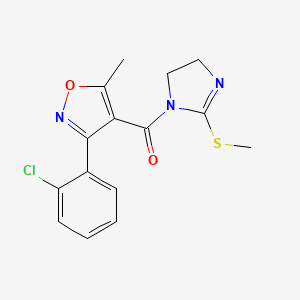
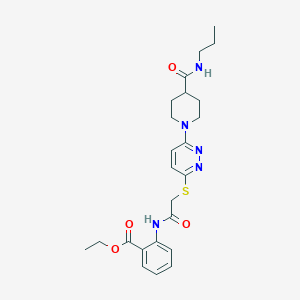
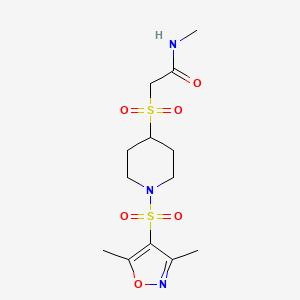
![4-methyl-N-[[5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-3-nitrobenzamide](/img/structure/B2387504.png)
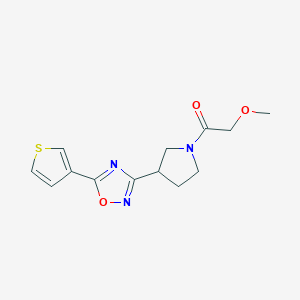
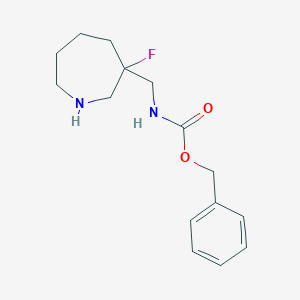
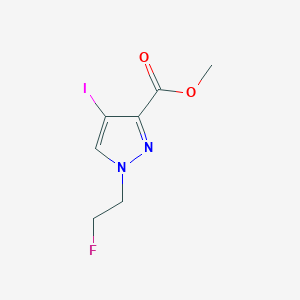
![(E)-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2387512.png)
